Ido-IN-6

IDO1 inhibition Enzymatic assay Immuno-oncology

IDO-IN-6 (NLG-1486) is a mid-potency IDO1 inhibitor with an IC50 <1 μM, featuring a unique imidazo[5,1-a]isoindole scaffold. It serves as a benchmark for SAR exploration and crystallography, offering a distinct binding mode. Ideal for partial pathway modulation and inhibitor profiling panels.

Molecular Formula C18H21FN2O2
Molecular Weight 316.4 g/mol
Cat. No. B560126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdo-IN-6
SynonymsIDO-IN-6;  (αS,5S)-6-Fluoro-α-(trans-4-hydroxycyclohexyl)-5H-imidazo[5,1-a]isoindole-5-ethanol
Molecular FormulaC18H21FN2O2
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESC1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O
InChIInChI=1S/C18H21FN2O2/c19-14-3-1-2-13-16-9-20-10-21(16)15(18(13)14)8-17(23)11-4-6-12(22)7-5-11/h1-3,9-12,15,17,22-23H,4-8H2/t11?,12?,15-,17-/m0/s1
InChIKeyYGACXVRLDHEXKY-VDPJLGHJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white Solid

IDO-IN-6 (NLG-1486) Inhibitor Procurement & Selection Guide


IDO-IN-6, also designated as NLG-1486, is a small-molecule inhibitor of indoleamine 2,3-dioxygenase (IDO). It is documented in patent literature as Compound 1486 from the WO2012142237A1 patent series, where it is characterized as a fused imidazole derivative [1]. The compound demonstrates an IC50 of less than 1 μM against recombinant human IDO in enzymatic assays, identifying it as a research tool for modulating the tryptophan-kynurenine metabolic pathway [2].

IDO-IN-6: Why In-Class Substitution Is Not a Direct Substitute


Direct substitution among IDO1 inhibitors is problematic due to substantial variation in potency, selectivity, and mechanism of action across the class. Clinical-stage inhibitors span a potency range of several orders of magnitude: epacadostat exhibits biochemical IC50 values of approximately 10 nM [1], while the irreversible inhibitor linrodostat achieves cellular IC50 values as low as 0.5 nM in HeLa cells . Furthermore, compounds differ in their target selectivity profiles; some, like IDO1/TDO-IN-6, demonstrate dual inhibition of IDO1 and TDO (IC50 values of 2.25 μM and 2.89 μM, respectively) , whereas others such as epacadostat maintain strict selectivity for IDO1 over IDO2 and TDO. The potency, selectivity, and reversibility of IDO-IN-6 (IC50 < 1 μM) differ from these clinical candidates and dual inhibitors, meaning that experimental outcomes cannot be reliably extrapolated from one compound to another without direct comparative data.

IDO-IN-6: Quantifiable Differentiation & Comparator Evidence


Enzymatic Potency: IDO-IN-6 vs. Epacadostat (INCB024360)

IDO-IN-6 exhibits a biochemical IC50 of less than 1 μM against recombinant human IDO . In comparison, epacadostat (INCB024360), a clinical-stage IDO1 inhibitor, demonstrates approximately 100-fold higher potency with an IC50 of 10 nM under comparable recombinant enzyme assay conditions [1]. This quantitative difference establishes a clear potency hierarchy that is critical for experimental design.

IDO1 inhibition Enzymatic assay Immuno-oncology

Potency Benchmarking: IDO-IN-6 vs. IDO-IN-7 (Navoximod)

IDO-IN-6 (IC50 < 1 μM) demonstrates approximately 25-fold lower potency than IDO-IN-7 (navoximod, NLG-919 analogue), which exhibits an IC50 of 38 nM against IDO1 [1]. Both compounds originate from the same NLG chemical series but occupy distinct positions on the potency continuum.

IDO pathway inhibition Structure-activity relationship Chemical probe

Mechanism of Action: Reversible Inhibition of IDO-IN-6 vs. Irreversible Linrodostat

IDO-IN-6 is characterized as a reversible IDO inhibitor [1]. In contrast, linrodostat (BMS-986205) is an irreversible IDO1 inhibitor that covalently modifies the enzyme . Linrodostat achieves an IC50 of 1.1 nM in IDO1-HEK293 cells and 0.5 nM in HeLa cells , which is >1000-fold more potent than IDO-IN-6.

Reversible inhibition Irreversible inhibitor Mechanism of action

Selectivity Profile: Single-Target vs. Dual IDO1/TDO Inhibition

IDO-IN-6 is characterized as an IDO inhibitor without reported activity against TDO [1]. This contrasts with IDO1/TDO-IN-6, a dual inhibitor that exhibits IC50 values of 2.25 μM against IDO1 and 2.89 μM against TDO . The differential selectivity profile dictates distinct applications in studying the relative contributions of IDO1 versus TDO in tryptophan catabolism.

Target selectivity TDO inhibition Dual inhibitor

Chemical Identity: IDO-IN-6 vs. IDO-IN-8 (NLG-1487) Confusion Risk

IDO-IN-6 (NLG-1486, CAS 1402837-76-6) is structurally distinct from IDO-IN-8 (NLG-1487), which has an IC50 of 1-10 μM from the same patent series [1]. Confusion between these similarly named compounds could introduce unintended potency variations in experimental results.

Chemical identity NLG series Compound verification

IDO-IN-6: Evidence-Based Application Scenarios for Procurement


IDO1 Biochemical Assay Development and Pathway Validation

IDO-IN-6, with a defined IC50 of <1 μM in recombinant human IDO1 enzymatic assays , is appropriate for developing and validating biochemical screening assays where moderate potency is sufficient. The compound can serve as a reference inhibitor for establishing assay parameters, confirming enzyme activity, or benchmarking new assay platforms. Its well-characterized patent provenance provides a documented chemical structure for structure-activity relationship studies.

Comparative Studies Between Moderate-Potency and High-Potency IDO1 Inhibitors

IDO-IN-6 (IC50 < 1 μM) represents a moderate-potency reference point for comparative studies against high-potency clinical candidates such as epacadostat (IC50 ~10 nM) or linrodostat (HeLa IC50 0.5 nM) . This 100- to 1000-fold potency differential enables investigation of the relationship between inhibitor potency and functional outcomes in immunological assays.

IDO1-Selective vs. Dual IDO1/TDO Inhibitor Studies

IDO-IN-6 is documented as an IDO inhibitor without reported TDO inhibitory activity . This selectivity profile makes it suitable for studies designed to isolate the biological effects of IDO1 inhibition from those of TDO inhibition. In contrast, dual inhibitors like IDO1/TDO-IN-6 (IDO1 IC50 2.25 μM, TDO IC50 2.89 μM) produce combined target engagement that confounds pathway-specific interpretation.

Chemical Probe for the NLG Imidazole Series

As Compound 1486 from the WO2012142237A1 patent series , IDO-IN-6 represents a specific position within the NLG chemical scaffold. Researchers studying the structure-activity relationships of fused imidazole derivatives require this exact compound for accurate potency comparisons across the series (e.g., with IDO-IN-7, IC50 38 nM; IDO-IN-5, IC50 1-10 μM). Substitution with a different NLG-series compound would alter experimental outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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